molecular formula C11H13FIN3O2 B12825162 N-[5-fluoro-4-(hydroxyiminomethyl)-3-iodopyridin-2-yl]-2,2-dimethylpropanamide

N-[5-fluoro-4-(hydroxyiminomethyl)-3-iodopyridin-2-yl]-2,2-dimethylpropanamide

Cat. No.: B12825162
M. Wt: 365.14 g/mol
InChI Key: OYAWKKTTWKTXBH-UHFFFAOYSA-N
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Description

N-[5-fluoro-4-(hydroxyiminomethyl)-3-iodopyridin-2-yl]-2,2-dimethylpropanamide is a fluorinated pyridine derivative This compound is of interest due to its unique chemical structure, which includes both fluorine and iodine atoms, as well as a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-fluoro-4-(hydroxyiminomethyl)-3-iodopyridin-2-yl]-2,2-dimethylpropanamide typically involves multiple steps. One common route starts with the preparation of the pyridine ring, followed by the introduction of the fluorine and iodine atoms. The hydroxyimino group is then added through a condensation reaction with hydroxylamine. The final step involves the formation of the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-fluoro-4-(hydroxyiminomethyl)-3-iodopyridin-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The hydroxyimino group can be reduced to form an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of N-[5-fluoro-4-(nitromethyl)-3-iodopyridin-2-yl]-2,2-dimethylpropanamide.

    Reduction: Formation of N-[5-fluoro-4-(aminomethyl)-3-iodopyridin-2-yl]-2,2-dimethylpropanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-fluoro-4-(hydroxyiminomethyl)-3-iodopyridin-2-yl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeled tracer in imaging studies.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-fluoro-4-(hydroxyiminomethyl)-3-iodopyridin-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The fluorine and iodine atoms contribute to its binding affinity and selectivity for these targets. The hydroxyimino group can participate in hydrogen bonding and other interactions, further enhancing its activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-fluoro-4-formyl-3-iodopyridin-2-yl]-2,2-dimethylpropanamide
  • N-[5-fluoro-3-(hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide
  • N-[4-chloro-5-fluoro-3-iodopyridin-2-yl]-2,2-dimethylpropanamide

Uniqueness

N-[5-fluoro-4-(hydroxyiminomethyl)-3-iodopyridin-2-yl]-2,2-dimethylpropanamide is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. The combination of fluorine and iodine atoms also contributes to its unique properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-fluoro-4-(hydroxyiminomethyl)-3-iodopyridin-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FIN3O2/c1-11(2,3)10(17)16-9-8(13)6(4-15-18)7(12)5-14-9/h4-5,18H,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAWKKTTWKTXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C(=C1I)C=NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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